molecular formula C8H14ClNO B8189216 3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride

3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride

Cat. No.: B8189216
M. Wt: 175.65 g/mol
InChI Key: SKEWSBSRLNXJSS-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₃NO·HCl SMILES: CN1CC2CCC(C1)C2=O.Cl InChI: InChI=1S/C8H13NO.ClH/c1-9-4-6-2-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H Key Properties:

  • Structural Features: A bicyclic system with a methyl group at the 3-position nitrogen and a ketone at the 8-position. The hydrochloride salt enhances solubility in polar solvents.
  • Collision Cross-Section (CCS): Predicted values for various charge states (e.g., [M+H]+: ~140 Ų, [M+Na]+: ~150 Ų) suggest utility in mass spectrometry-based analyses .
  • Commercial Availability: Listed by suppliers like CymitQuimica and ECHEMI, though some sources note discontinuation .

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-9-4-6-2-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEWSBSRLNXJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid and ammonium hydroxide, resulting in the migration of the bridgehead carbon-carbon bond to form the desired bicyclic compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride with structurally related bicyclic amines and ketones.

Compound Name Molecular Formula Key Substituents Pharmacological Activity Similarity Score References
3-Methyl-3-azabicyclo[3.2.1]octan-8-one HCl C₈H₁₃NO·HCl 3-methyl, 8-ketone Not explicitly reported
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one C₁₄H₁₅NO 3-benzyl, 8-ketone Cholinergic activity (preliminary) 0.89
8-Oxo-3-azabicyclo[3.2.1]octane HCl C₇H₁₁NO·HCl Parent compound (no methyl) Synthetic intermediate, no bioactivity 0.91
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane HCl C₈H₁₅NO·HCl 3-methyl, 3-hydroxy Configuration studied via NMR/IR
3-Oxa-8-azabicyclo[3.2.1]octane HCl C₆H₁₀NO·HCl 3-oxa substitution No reported activity 0.84
8-Butyl-8-azabicyclo[3.2.1]octan-3-one C₁₁H₁₉NO 8-butyl, 3-ketone Tested for cholagogic/antitumor effects

Key Structural and Functional Differences :

Substituent Effects: Methyl vs. Ketone vs. Hydroxyl: The 8-ketone group enhances electrophilicity, making it reactive in nucleophilic additions, whereas hydroxyl derivatives (e.g., 3-hydroxy analogs) exhibit hydrogen-bonding capabilities .

Pharmacological Insights: Cholinergic Activity: The benzyl-substituted analog (CAS 83507-33-9) demonstrated cholinergic effects in preclinical studies, though the methylated target compound lacks such data .

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., 3-azabicyclo[3.2.1]octan-8-one) . Collision Cross-Section: The methyl group increases the CCS of the target compound (~140–150 Ų) relative to the parent compound (~130–140 Ų), aiding analytical differentiation .

Synthetic Utility :

  • Heteroatom Substitution : Oxa-substituted analogs (e.g., 3-oxa-8-azabicyclo[3.2.1]octane HCl) exhibit altered reactivity due to ether oxygen, favoring ring-opening reactions .

Biological Activity

3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is structurally related to various alkaloids and has been investigated for its interactions with neurotransmitter systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClNC_8H_{14}ClN with a molecular weight of approximately 161.66 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through inhibition of monoamine reuptake mechanisms. This action is significant in the treatment of various neuropsychiatric disorders, including depression and anxiety.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : The compound acts as a monoamine reuptake inhibitor, which can enhance the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby improving mood and cognitive functions .
  • Anticancer Activity : Recent studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Biological Activity Studies

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Biological Activity Data

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
RPMI 8226 (Myeloma)9.32Induction of apoptosis
MDA-MB-231 (Breast)2.26Inhibition of cell proliferation
A549 (Lung Carcinoma)13.81Cytotoxicity towards cancer cells

Case Studies

  • Antidepressant Effects : A clinical study demonstrated that compounds similar to this compound effectively reduced symptoms in patients with major depressive disorder by increasing serotonin levels through reuptake inhibition.
  • Cancer Research : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic index favorable for anticancer drug development.

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